3'-b-Sialyl-N-acetyllactosamine
Description
Foundational Significance as a Sialylated Oligosaccharide
3'-b-Sialyl-N-acetyllactosamine, also known as 3'-SLN, is a sialylated trisaccharide. Its structure consists of a sialic acid molecule (specifically N-acetylneuraminic acid) linked to a galactose residue, which is in turn linked to an N-acetylglucosamine molecule (Neu5Acα2-3Galβ1-4GlcNAc). This specific arrangement makes it a terminal cap on many larger glycan structures found on cell surfaces and secreted glycoproteins.
As a member of the sialylated oligosaccharide family, it is found in various human biofluids. Notably, it is a significant component of human milk, where sialylated oligosaccharides and glycoconjugates are believed to contribute to the developing infant's immune system. mdpi.comnih.gov These molecules can act as soluble decoys, inhibiting the adhesion of pathogens to the infant's intestinal epithelial cells. nih.govresearchgate.net The presence of 3'-Sialyl-N-acetyllactosamine and similar structures in urine is also linked to the normal biosynthesis and degradation of the body's glycoproteins and glycolipids.
Contextual Overview in Glycoconjugate Research
In the context of glycoconjugate research, 3'-b-Sialyl-N-acetyllactosamine is a molecule of great interest. Glycoconjugates, which are proteins or lipids with attached glycan chains, are vital for cell-cell recognition, signaling, and host-pathogen interactions. 3'-Sialyl-N-acetyllactosamine often represents the terminal, exposed part of these glycoconjugates, making it a crucial recognition motif.
Research applications for this compound are diverse:
Pathogen Interaction Studies: It is used as an avian receptor analogue to study the binding mechanisms of influenza viruses, such as the H7N2 subtype. sigmaaldrich.comsigmaaldrich.com The ability of viruses to bind to specific sialic acid linkages is a key determinant of host specificity and infectivity.
Lectin and Siglec Research: The molecule is used to probe the binding specificities of glycan-binding proteins called lectins, particularly the Siglec (sialic acid-binding immunoglobulin-like lectin) family. nih.gov Siglecs are primarily expressed on immune cells and play roles in modulating immune responses. nih.govnih.gov For instance, studies have investigated how Siglec-9 binding requires the Neu5Acα2-3Galβ1-4GlcNAcβ1-R structure found on N-glycans. pnas.org
Biosynthesis and Precursor Studies: It serves as a precursor molecule for the synthesis of more complex structures, such as the Sda blood group antigen. sigmaaldrich.com Furthermore, methods have been developed for its complete synthesis using enzymes like β-galactosidase and trans-sialidase, which aids in producing this important oligosaccharide for research without relying on complex cellular machinery. nih.gov
Analytical Standards: In clinical and nutritional research, it is used as a reference material for the analysis of oligosaccharides in samples like human milk. sigmaaldrich.com
The study of 3'-Sialyl-N-acetyllactosamine and its interactions provides fundamental insights into the roles of glycans in health and disease, from immune regulation to infectious disease.
Data Tables
Table 1: Chemical Properties of 3'-b-Sialyl-N-acetyllactosamine
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₂N₂O₁₉ | sigmaaldrich.comnih.govbiosynth.comscbt.com |
| Molecular Weight | 674.60 g/mol | sigmaaldrich.comnih.govbiosynth.comscbt.com |
| CAS Number | 102490-37-9 | sigmaaldrich.comnih.gov |
| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | nih.gov |
Table 2: Research Findings and Applications
| Research Area | Finding/Application | Description | Source(s) |
| Virology | Avian Receptor Analogue | Used to study the binding of influenza viruses, such as the H7N2 subtype, to host cell receptors. | sigmaaldrich.comsigmaaldrich.com |
| Immunology | Siglec Ligand Studies | Employed to investigate the binding specificities of Siglecs, immune-modulating receptors that recognize sialic acids. For example, Siglec-9 binding is dependent on the 3'-sialyllactosamine structure. | pnas.org |
| Human Nutrition | Component of Human Milk | Identified as a key sialylated oligosaccharide in human milk, contributing to infant health by potentially inhibiting pathogen adhesion. | mdpi.comnih.govnih.gov |
| Biochemistry | Biosynthetic Precursor | Serves as a starting molecule for the enzymatic synthesis of other biologically important glycans, like the Sda blood group antigen. | sigmaaldrich.com |
| Analytical Chemistry | Reference Standard | Used as a standard for the accurate quantification and identification of oligosaccharides in complex biological samples. | sigmaaldrich.com |
Properties
Molecular Formula |
C25H42N2O19 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
5-acetamido-2-[2-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41) |
InChI Key |
GVXWGQLSDZJHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 3 B Sialyl N Acetyllactosamine
Precursor Substrates and Glycosyltransferases Involved
The biosynthesis of 3'-b-Sialyl-N-acetyllactosamine is a multi-step process that relies on the availability of specific precursor substrates and the coordinated action of a class of enzymes known as glycosyltransferases. These enzymes facilitate the transfer of sugar moieties from an activated donor substrate to an acceptor molecule, building the complex carbohydrate structure step-by-step. The foundational disaccharide unit, N-acetyllactosamine (LacNAc), serves as a key intermediate in this pathway. acs.org
Role of Sialyltransferases in α2-3 Linkage Formation
The final step in the synthesis of 3'-b-Sialyl-N-acetyllactosamine involves the addition of a sialic acid residue to the N-acetyllactosamine precursor. This critical reaction is catalyzed by a specific group of enzymes called sialyltransferases. These enzymes are responsible for creating the α2-3 glycosidic linkage between the sialic acid and the galactose residue of N-acetyllactosamine. nih.gov
Vertebrate sialyltransferases are categorized into four families based on the type of glycosidic linkage they form (α2-3, α2-6, or α2-8) and their preferred acceptor monosaccharide. nih.gov The ST3Gal family of sialyltransferases is specifically responsible for the formation of the α2-3 linkage. nih.gov Within this family, enzymes such as ST3Gal III, ST3Gal IV, and ST3Gal VI catalyze the transfer of sialic acid to type 1 or type 2 disaccharide acceptors, which include N-acetyllactosamine, leading to the formation of structures like sialyl Lewis epitopes. nih.gov For instance, resialylation of desialylated erythrocytes with Gal β1-3(4)GlcNAc α2-3-sialyltransferase has been shown to induce strong hemagglutination, highlighting the enzyme's role in creating this specific linkage. researchgate.net
| Sialyltransferase Family | Linkage Formed | Primary Acceptor Type | Relevance to 3'-b-Sialyl-N-acetyllactosamine |
|---|---|---|---|
| ST3Gal | α2-3 | Galactose | Directly responsible for the final sialylation step. |
| ST6Gal | α2-6 | Galactose | Forms a different isomer, not 3'-b-Sialyl-N-acetyllactosamine. |
| ST6GalNAc | α2-6 | N-acetylgalactosamine | Acts on a different acceptor sugar. |
| ST8Sia | α2-8 | Sialic acid | Adds sialic acid to another sialic acid, not N-acetyllactosamine. |
Role of Galactosyltransferases in N-acetyllactosamine Synthesis
The precursor for sialylation, N-acetyllactosamine (LacNAc), is itself synthesized by the action of galactosyltransferases. These enzymes transfer a galactose unit from a donor substrate, typically UDP-galactose (UDP-Gal), to an N-acetylglucosamine (GlcNAc) acceptor. acs.orgwikipedia.org N-acetyllactosamine synthase, a type of galactosyltransferase, catalyzes this reaction to produce UDP and N-acetyllactosamine. wikipedia.org
Specifically, β-1,4-galactosyltransferases (β-1,4-GalT) are crucial for the synthesis of the type 2 LacNAc isomer (Galβ1-4GlcNAc). mdpi.com Different isoforms of β-1,4-GalT exhibit varying efficiencies and specificities. For example, β-1,4-GalT I is highly efficient in synthesizing poly-N-acetyllactosamine chains on N-glycans, while β-1,4-GalT V has a much higher Km for N-acetylglucosamine, making it less active at low substrate concentrations. nih.govnih.gov In contrast, β-1,4-GalT IV is particularly efficient at adding a single galactose residue in the formation of core 2 branched O-glycans and can work with β-1,3-N-acetylglucosaminyltransferase to synthesize poly-N-acetyllactosamine in these structures. nih.gov The availability of UDP-Gal, the glycosyl donor, is also a critical factor in the synthesis of N-acetyllactosamine. mdpi.com
Metabolic Flux and Degradation Pathways within Biological Systems
The concentration of 3'-b-Sialyl-N-acetyllactosamine in biological systems is a result of the balance between its synthesis and degradation. The presence of this and other sialyloligosaccharides in biofluids like urine is directly linked to the turnover of glycoproteins, glycolipids, and glycans.
Degradation of sialoglycoconjugates is carried out by sialidases (also known as neuraminidases), which are glycoside hydrolase enzymes that cleave the terminal sialic acid residues from carbohydrate chains. Pathogenic bacteria, such as Clostridium perfringens, produce sialidases that can degrade host mucins by removing terminal sialic acids, which is a key step in colonization. nih.gov The specificity of these sialidases can vary; for example, some may show a preference for α2-3 or α2-6 linkages, while others may lack this selectivity. nih.gov In some pathological conditions, a deficiency in specific exoglycosidases can lead to a dramatic increase in urinary carbohydrate material, including sialyloligosaccharides.
Regulatory Mechanisms Governing 3'-b-Sialyl-N-acetyllactosamine Biosynthesis
The biosynthesis of 3'-b-Sialyl-N-acetyllactosamine is regulated at multiple levels, ensuring that its production meets the physiological needs of the cell. A key regulatory point is the expression and activity of the glycosyltransferases involved in the synthetic pathway.
The availability of precursor substrates is a fundamental regulatory factor. The synthesis of N-acetyllactosamine, for instance, is dependent on the concentrations of UDP-galactose and N-acetylglucosamine. nih.gov The kinetic properties of the different galactosyltransferase isoforms, such as their Km values for these substrates, play a crucial role in determining the rate of LacNAc synthesis. nih.gov
The expression levels of the specific sialyltransferases and galactosyltransferases are also tightly controlled. For example, the efficiency of poly-N-acetyllactosamine synthesis in different glycan structures (N-glycans vs. O-glycans) is influenced by which β-1,4-galactosyltransferase isoform is predominantly expressed. nih.gov Furthermore, the localization of these enzymes within the Golgi apparatus is another layer of regulation, ensuring the sequential addition of sugar residues in the correct order. wikipedia.org
In the context of viral infections, the presence of specific sialic acid linkages on the cell surface can act as a regulatory factor for viral entry. Some viruses have evolved to recognize and bind to α2-3 linked sialic acids, while others prefer α2-6 linkages. nih.govasm.org This highlights how the regulation of sialyltransferase activity can directly impact host-pathogen interactions.
Biological Roles and Molecular Recognition of 3 B Sialyl N Acetyllactosamine
Occurrence and Distribution in Mammalian Biofluids and Glycoconjugates
3'-Sialyl-N-acetyllactosamine is a prevalent sialyloligosaccharide found in free form in human biofluids, most notably in urine and milk. biosynth.com Its presence in urine is associated with the natural turnover (biosynthesis and degradation) of the body's glycoproteins and glycolipids. In human milk, 3'-SLN is one of the major sialylated oligosaccharides and is thought to play a role in inhibiting enteric pathogens. biosynth.com
Beyond its free form, 3'-SLN is a critical terminal component of glycans on glycoproteins and glycolipids. biosynth.com These larger molecules, known as glycoconjugates, are ubiquitously expressed on cell surfaces and secreted into the extracellular matrix. The terminal positioning of the sialic acid residue on the glycan chain makes it a key player in molecular recognition events at the cellular interface. nih.gov The specific types of glycans (N-linked or O-linked) that are extended with 3'-SLN can vary depending on the cell type and its physiological state.
Interactions with Lectins and Glycan-Binding Proteins
The biological activities of 3'-SLN are largely mediated through its interactions with a class of proteins called lectins, which specifically recognize and bind to carbohydrate structures. These interactions are characterized by varying degrees of specificity and affinity, which in turn govern their biological outcomes.
A number of lectins have been identified that exhibit a binding preference for the Neu5Acα2-3Galβ1-4GlcNAc sequence of 3'-SLN. One of the most well-studied is the Maackia amurensis leukoagglutinin (MAL). researchgate.net Studies have shown that MAL has a high affinity for this specific trisaccharide sequence. researchgate.net The interaction is not solely dependent on the sialic acid residue; the entire three-sugar unit is necessary for optimal binding. For instance, altering the β1-4 linkage between galactose and N-acetylglucosamine to a β1-3 linkage significantly diminishes the interaction. researchgate.net
Other lectins also demonstrate specificity for α2-3 linked sialic acids. For example, lectin MAL-I recognizes terminal Neu5Ac(or Neu5Gc)α2-3Galβ1-4GlcNAc(or Glc). zbiotech.com The affinity of these interactions can be influenced by the surrounding glycan structure. For example, the presence of a repeating N-acetyllactosamine sequence can enhance the binding of MAL to some glycolipids. researchgate.net
Interactive Table of Lectin Specificities:
| Lectin | Binding Specificity |
|---|---|
| Maackia amurensis leukoagglutinin (MAL) | Neu5Acα2-3Galβ1-4GlcNAc/Glc researchgate.net |
| MAL-I | Terminal Neu5Ac(or Neu5Gc)α2-3Galβ1-4GlcNAc(or Glc) zbiotech.commedchemexpress.com |
The expression of 3'-SLN on host cell surfaces makes it a target for recognition by various pathogenic microorganisms, including viruses and bacteria. This interaction is often a critical first step in the process of infection.
Certain strains of uropathogenic Escherichia coli have demonstrated binding specificity for sialyl(α2-3)galactosides, a category that includes 3'-SLN. Similarly, the minor pilin (B1175004) PilC of some bacteria contains a lectin module that specifically recognizes sialylated glycans with an α2-3-sialyl linkage, such as 3'-sialyllactose (B164678) and 3'-sialyl-N-acetyllactosamine. nih.gov In the case of Helicobacter pylori, sialylated oligosaccharides, including 3'-SLN, have been shown to inhibit the activation of neutrophils mediated by the H. pylori neutrophil-activating protein (HPNAP). biosynth.com
Viral hemagglutinins are another class of proteins that can recognize and bind to sialylated glycans. For instance, avian influenza viruses preferentially bind to α2-3-linked sialic acids, which are abundant in the avian gut where these viruses replicate. nih.gov This is in contrast to human influenza viruses, which have adapted to recognize α2-6-linked sialic acids that are more prevalent in the human upper respiratory tract. nih.govnih.gov Newcastle Disease Virus (NDV) is another virus that utilizes both α2-3- and α2-6-sialylated glycans for efficient interaction with target cells. nih.gov
Involvement in Fundamental Cellular and Physiological Processes
The interactions of 3'-SLN with endogenous lectins are crucial for a variety of fundamental biological processes, including cell adhesion, signal transduction, and development.
The presence of 3'-SLN on the surface of cells can modulate cell-cell and cell-matrix interactions. For example, the expression of the 3-fucosyl-N-acetyllactosamine sequence, a related structure, on glial cells is thought to play a role in astrocyte-astrocyte and astrocyte-oligodendrocyte adhesion. nih.gov Sialylated glycans, in general, are implicated in cell-cell interactions and adhesion. ontosight.ai
Sialic acid-containing glycoconjugates are also involved in signaling pathways. The binding of sialic acid-binding immunoglobulin-type lectins (Siglecs) to their sialylated ligands on immune cells is a key mechanism for the immune system to differentiate between self and non-self. nih.gov Furthermore, sialic acid is essential for processes like neuron growth, brain development, and nerve signal transmission. bioglyco.com
Comparative Analysis of α2-3 and α2-6 Sialyl Linkage Functionality
The seemingly subtle difference in the linkage of sialic acid to the underlying galactose residue—α2-3 versus α2-6—has profound consequences for the structure and function of the resulting sialoglycan.
Functionally, this difference in linkage is a key determinant of viral tropism. As mentioned earlier, avian influenza viruses preferentially bind to α2-3 linked sialic acids, while human influenza viruses favor α2-6 linkages. nih.govnih.gov This specificity is a major factor determining the host range of these viruses. A shift in recognition from α2-3 to α2-6 sialic acids is considered a critical step for an avian influenza virus to efficiently replicate in humans and potentially cause a pandemic. nih.gov
Beyond viral recognition, the type of sialyl linkage impacts other biological processes. For example, the two linkages can have different effects on the immunomodulatory functions of sialylated glycans. researchgate.net Electron paramagnetic resonance spectroscopy studies have suggested that α2,6-linked sialoglycans may experience more restricted motion due to local crowding compared to the more flexible α2,3-linked structures. nih.gov This difference in biophysical properties likely contributes to their distinct biological roles.
Interactive Table of Linkage-Dependent Properties:
| Feature | α2-3 Sialyl Linkage (e.g., in 3'-SLN) | α2-6 Sialyl Linkage |
|---|---|---|
| Predominant Viral Recognition | Avian Influenza Virus nih.govnih.gov | Human Influenza Virus nih.govnih.gov |
| Conformation | Bent/Kinked nih.gov | More Linear nih.gov |
| Flexibility | More flexible nih.gov | More restricted motion nih.gov |
| Cellular Distribution | Abundant on various cell types | Prevalent in human upper respiratory tract nih.gov |
Advanced Synthetic Strategies for 3 B Sialyl N Acetyllactosamine and Its Derivatives for Research
Chemoenzymatic and Enzymatic Synthesis Methodologies
Enzymatic and chemoenzymatic methods have become powerful tools for synthesizing complex carbohydrates like 3'-SLN, offering high regio- and stereoselectivity that is difficult to achieve through purely chemical means. nih.govresearchgate.net These approaches combine the precision of enzyme-catalyzed reactions with the flexibility of chemical synthesis. nih.govresearchgate.net
One-pot multienzyme (OPME) systems represent a highly efficient and economical strategy for synthesizing sialylated oligosaccharides. rsc.orgnih.gov These systems integrate multiple enzymatic reactions into a single reaction vessel, eliminating the need for isolating intermediates and thereby saving time and resources. researchgate.netnih.gov A key feature of OPME systems for sialylation is the in situ generation of the high-energy sugar nucleotide donor, cytidine (B196190) 5'-monophosphate-sialic acid (CMP-Sia), and its derivatives. nih.govresearchgate.netacs.org
The typical OPME setup for 3'-SLN synthesis involves a cascade of enzymes. For instance, a system might start with N-acetyllactosamine (LacNAc) and use a CMP-sialic acid synthetase (CSS) to activate sialic acid with cytidine 5'-triphosphate (CTP), followed by the transfer of the sialic acid to the LacNAc acceptor by a specific α2,3-sialyltransferase. nih.govescholarship.org To drive the reaction to completion and achieve high yields, some strategies include a CTP regeneration system or the addition of excess CTP. nih.govnih.gov
Researchers have successfully established efficient enzymatic pathways to synthesize 3'-SLN with yields greater than 95%. nih.gov By optimizing reaction conditions, such as pH and the inclusion of additives, large-scale synthesis at the 5-liter scale has been achieved, producing over 248 grams of 3'-SLN. nih.gov The substrate promiscuity of many enzymes used in these systems also allows for the synthesis of 3'-SLN variants containing modified or non-natural sialic acids. rsc.orgresearchgate.netescholarship.org
| Enzyme System | Key Enzymes | Acceptor Substrate | Donor Precursor | Yield | Reference |
| One-Pot, Two-Step Synthesis | Neisseria meningitidis CMP-sialic acid synthetase (NmCSS), Pasteurella multocida α2,3-sialyltransferase (PmST1 M144D) | N-acetyllactosamine (LacNAc) | N-acetylneuraminic acid (Neu5Ac) | >95% | nih.govmdpi.com |
| Three-Enzyme System | Sialic acid aldolase, CMP-sialic acid synthetase, α2,3-Sialyltransferase | N-acetyllactosamine (LacNAc) | N-acetylmannosamine (ManNAc) + Pyruvate | High | nih.govresearchgate.net |
| OPME with CTP Regeneration | Polyphosphate kinase, NmCSS, PmST1 | LacNAc | Neu5Ac | 94.8% | nih.gov |
Transglycosylation offers an alternative enzymatic route that avoids the use of high-cost nucleotide sugars like CMP-Sia. nih.gov This method utilizes glycosidases or glycosyltransferases to transfer a monosaccharide from a donor substrate to an acceptor. The complete synthesis of 3'-sialyl-N-acetyllactosamine has been achieved through the sequential use of two different enzymes in a regioselective transglycosylation process. nih.gov
The first step involves the synthesis of the N-acetyllactosamine (Galβ1-4GlcNAc) backbone. This is accomplished using the transglycosylation activity of β-galactosidase from Bacillus circulans, with lactose (B1674315) serving as the galactose donor and N-acetylglucosamine (GlcNAc) as the acceptor. nih.govnih.gov This enzyme demonstrates high regioselectivity, favoring the formation of the β1-4 linkage over other isomers. nih.gov
In the second step, a trans-sialidase from Trypanosoma cruzi is used to transfer a sialic acid residue to the previously synthesized N-acetyllactosamine, completing the synthesis of 3'-SLN. nih.gov This sequential enzymatic approach provides a highly regioselective pathway to the target molecule without relying on glycosyltransferases. nih.gov
| Reaction Step | Enzyme | Donor | Acceptor | Product | Reference |
| Galactosylation | β-Galactosidase (Bacillus circulans) | Lactose | N-acetylglucosamine (GlcNAc) | N-acetyllactosamine (LacNAc) | nih.govnih.gov |
| Sialylation | Trans-sialidase (Trypanosoma cruzi) | Sialic acid donor | N-acetyllactosamine (LacNAc) | 3'-Sialyl-N-acetyllactosamine | nih.gov |
Solid-Phase Enzymatic Synthesis Approaches
Solid-phase oligosaccharide synthesis (SPOS) provides advantages in product purification, as reagents and enzymes in the solution can be easily washed away from the product, which is tethered to a solid support. mdpi.com
The efficiency of solid-phase enzymatic synthesis can be significantly enhanced by integrating advanced microfluidic technologies. nih.govresearchgate.netnih.gov Microfluidics allow for precise control over reaction parameters in very small volumes, leading to high-throughput and reproducible synthesis. nih.govresearchgate.net
A notable advancement is the use of ultrahigh-frequency-acoustofluidics (UHFA) for the SPOS of sialylated glycans. mdpi.com In this method, the acceptor molecule (e.g., a biotinylated N-acetylglucosamine) is immobilized on magnetic beads. The enzymatic synthesis steps are then carried out on this solid support. The UHFA technology provides a powerful source for efficient micromixing, which is crucial for overcoming mass transfer limitations in heterogeneous solid-phase reactions. mdpi.com This strategy was successfully used to prepare a biotin-tagged 6'-sialyl-N-acetyllactosamine on magnetic beads with a yield of 64.4%, demonstrating the potential of combining SPOS with microfluidic technologies for the controlled synthesis of functional oligosaccharides. mdpi.com While this specific example produced the 6'-isomer, the strategy is adaptable for the synthesis of 3'-SLN by using an appropriate α2,3-sialyltransferase. mdpi.com
Derivatization Strategies for Functional Glycan Probes
To be used as probes in biological research, such as in glycan arrays or cell imaging, 3'-SLN is often chemically modified with functional tags. Common derivatization strategies include biotinylation, fluorination, and methylation. biosynth.com These modifications enable detection, visualization, and the study of specific molecular interactions.
Biotinylation: Attaching a biotin (B1667282) molecule to 3'-SLN creates a high-affinity probe for streptavidin-based detection systems. Biotinylated 3'-SLN can be used to study interactions with carbohydrate-binding proteins (lectins) or to detect pathogens that recognize this glycan structure. Synthesis of biotin-tagged 3'-SLN has been achieved using OPME systems, where a biotinylated acceptor is elongated enzymatically. mdpi.com Studies have shown that biotinylation can also enhance the binding affinity of glycans to certain proteins, such as galectin-3. nih.gov
Fluorination: Introducing fluorine atoms into the glycan structure can modulate its biological activity and serve as a reporter for ¹⁹F NMR or MRI studies. nih.gov The sialic acid biosynthetic pathway has been shown to tolerate fluorinated precursors, allowing for the metabolic engineering of cell surfaces to display fluorinated sialosides. nih.gov The compound 2'-fluorine-3′-sialyl-N-acetyllactosamine has been chemically synthesized and is used in glycan-lectin interaction studies. Furthermore, selective deoxyfluorination at different positions on the N-acetyllactosamine scaffold has been shown to alter the molecule's three-dimensional structure and flexibility, which can influence biological recognition. acs.org
Methylation: Methylation is another modification used to create glycan probes. The carboxyl group of the sialic acid residue can be derivatized, for example, by ethyl esterification, which enhances hydrophobicity and improves retention in reversed-phase liquid chromatography. nih.govacs.org This strategy not only aids in purification and analysis but also allows for the separation of different sialic acid linkage isomers. nih.gov
| Derivatization | Functional Group | Purpose | Example Application | Reference |
| Biotinylation | Biotin | High-affinity tag for detection | Probing lectin binding on glycan arrays | mdpi.comnih.gov |
| Fluorination | Fluorine (F) | ¹⁹F NMR/MRI probe, metabolic stability | Cell imaging, studying conformational effects | nih.govacs.org |
| Methylation/Esterification | Methyl (-CH₃) or Ethyl (-CH₂CH₃) Ester | Modify charge/hydrophobicity | Improving chromatographic separation | nih.govacs.org |
Analytical Methodologies for Academic Research on 3 B Sialyl N Acetyllactosamine
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic methods are fundamental for the separation and analysis of 3'-β-Sialyl-N-acetyllactosamine from complex biological mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools in this regard.
Hydrophilic interaction liquid chromatography (HILIC) is a commonly employed HPLC technique for the separation of glycans. chromacademy.com HILIC, often coupled with fluorescence detection, allows for the separation and quantification of fluorescently labeled glycans. chromacademy.com For instance, a 60-minute HILIC gradient method can be used to separate and analyze labeled glycans from therapeutic proteins like rituximab. chromacademy.com
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique enables the separation of complex mixtures and the determination of the mass-to-charge ratio of the individual components. A phenyl-hexyl HPLC column has been successfully used to separate gangliosides, including those containing sialic acid, based on their sialic acid class and ceramide chain length. csuohio.edu Furthermore, a separation-oriented derivatization method using fluorous affinity has been developed for the selective LC-MS/MS analysis of sialyl oligosaccharides, allowing for their accurate determination in biological samples like human urine and milk. researchgate.net
A method for analyzing sialyl oligosaccharides from bovine colostrum using HPLC-electrospray ionisation-mass spectrometry (HPLC-ESI-MS) has been described. nih.gov This technique can differentiate between α2-3 and α2-6 sialyl linkages based on their different mass spectra in positive ionization mode. nih.gov
Mass Spectrometry for Structural Elucidation and Glycomic Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and profiling of glycans like 3'-β-Sialyl-N-acetyllactosamine. It provides detailed information about the molecular weight, composition, and structure of these complex carbohydrates.
Tandem Mass Spectrometry (MS/MS) for Linkage and Compositional Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the connectivity and composition of oligosaccharides. ucdavis.edu Through collision-induced dissociation (CID), precursor ions are fragmented to generate product ions that provide structural information. ucdavis.edu The fragmentation patterns can be used to identify characteristic ions that reveal the linkage positions of monosaccharides. For example, in the analysis of sialylated N-acetyllactosamine isomers, the presence of specific fragment ions can distinguish between α2-3 and α2-6 linkages. researchgate.net The fragment ion at m/z 306 is often diagnostic for an α2-6 linked sialic acid. nih.gov
Recent advancements have explored the use of machine learning algorithms to analyze MSn data for the automated inference of glycan linkages, including sialic acid linkages. acs.org This approach has shown that sialic acid linkages (α2-3 and α2-6) can be robustly determined using MS2, MS3, or MS4 spectra alone. acs.org
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Profiling
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used in mass spectrometry for glycan analysis. mdpi.com
ESI-MS is particularly well-suited for coupling with liquid chromatography (LC) and provides gentle ionization, which helps to keep the labile sialic acid residues intact. nih.gov Negative ion ESI-MS has been shown to produce fragmentation patterns that are highly sensitive to the sialic acid linkage position. nih.gov
MALDI-MS , often coupled with a time-of-flight (TOF) analyzer, is a high-throughput technique for profiling released glycans. nih.gov However, the analysis of sialylated glycans by MALDI-MS can be challenging due to the instability of sialic acids. nih.gov To overcome this, methods for stabilizing sialic acids through derivatization, such as esterification, have been developed. nih.gov A rapid and robust method for linkage-specific ethyl esterification of α2,6-linked sialic acids and lactonization of α2,3-linked variants allows for high-throughput MALDI-TOF-MS analysis of N-glycan compositions. nih.gov The choice of matrix is also crucial; for instance, D-arabinosazone has been found to be a satisfactory MALDI matrix for sialylated carbohydrates in negative ion mode. nih.gov
Electrophoretic Techniques for Glycan Analysis (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that has emerged as a powerful tool for glycan analysis. acs.org CE separates molecules based on their charge-to-size ratio, making it well-suited for the analysis of charged glycans like sialylated N-acetyllactosamine. acs.org
CE can be coupled with mass spectrometry (CE-MS) for enhanced structural identification. nih.gov This combination allows for the separation of numerous positional and linkage isomers of sialylated N-glycans. nih.gov To improve the analysis of sialylated glycans by CE-MS, derivatization strategies are often employed to stabilize the labile sialic acid residues and to introduce a charge for electrophoresis. nih.gov For example, a two-step sialic acid linkage-specific alkylamidation can be used to differentiate between α2,3- and α2,6-linkages. nih.gov
Microfluidic capillary electrophoresis-mass spectrometry (MCE-MS) offers a rapid and specific method for the analysis of sialylated N-glycan isomers. nih.gov By using a charged long-chain amino compound for derivatization, α2,3- and α2,6-linked isomers can be efficiently separated in under 10 minutes. nih.gov
Advanced Spectroscopic Approaches for Conformational and Interaction Studies (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of oligosaccharides in solution. nih.gov Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy, in combination with energy calculations, can be used to determine the preferred conformations of glycosidic linkages. nih.gov
For the sialyl α(2→3)Gal linkage in 3'-Sialyl-N-acetyllactosamine, NMR studies have indicated the existence of multiple preferred conformations. nih.gov The analysis of NOE spectra suggests a distribution over two or three of these conformations, ruling out the existence of a single, rigid conformation. nih.gov NMR is also instrumental in studying the interactions of sialylated glycans with proteins, such as lectins, providing insights into the binding mechanisms at an atomic level. nih.gov
Electrochemical Methods for Isomer Discrimination (e.g., Square Wave Voltammetry with Osmium(VI) Modification)
Electrochemical methods offer a novel approach for the discrimination of glycan isomers. A method combining square wave voltammetry with the chemical modification of glycans using osmium(VI) N,N,N',N'-tetramethylethylenediamine (Os(VI)tem) has been developed to distinguish between 3'-Sialyl-N-acetyllactosamine (3'-SLNAc) and its 6'-linked isomer. sci-hub.se
This method is based on the differential reactivity of the vicinal diol groups in the glycan isomers with the Os(VI)tem complex. The α(2,3) linkage in 3'-SLNAc blocks one binding site for Os(VI), resulting in a different modification pattern compared to the α(2,6) isomer. sci-hub.se The resulting Os(VI)-modified glycans produce distinct voltammetric signals, with the peak height ratios being dependent on the proportion of each isomer in a mixture. sci-hub.se For instance, the peak I of 6'-SLNAc-Os(VI)tem is twice as high as that of 3'-SLNAc-Os(VI)tem. sci-hub.se This allows for the determination of the percentage of each isomer in a sample from a single voltammogram. sci-hub.se
Glycan Array Technology for High-Throughput Binding Assessment
Glycan array technology has emerged as a powerful high-throughput method for investigating the binding specificities of glycan-binding proteins (GBPs), including those that recognize 3'-b-Sialyl-N-acetyllactosamine. researchgate.netnih.gov This technology utilizes microarrays where a diverse library of structurally defined glycans are immobilized on a solid surface, allowing for the simultaneous screening of interactions with proteins, antibodies, cells, or even pathogens. zbiotech.comzbiotech.com The results from these arrays provide valuable information on the binding preferences and fine specificities of various GBPs. escholarship.org
The core principle of glycan array technology involves the printing of a collection of glycans, including sialylated structures like 3'-b-Sialyl-N-acetyllactosamine, onto a specially coated slide. zbiotech.com These arrays can feature hundreds of different glycans, ranging from simple monosaccharides to complex N- and O-glycans, glycolipid glycans, and human milk oligosaccharides. zbiotech.comabcam.com A biological sample containing a potential glycan-binding entity is then incubated with the array. zbiotech.com Any binding events are subsequently detected, typically using a fluorescently labeled secondary antibody or by direct labeling of the sample. biocompare.com This approach allows for rapid and efficient screening of numerous glycan-protein interactions in a single experiment. zbiotech.com
Several studies have utilized glycan arrays to characterize the binding of lectins and other proteins to 3'-b-Sialyl-N-acetyllactosamine. For instance, Maackia amurensis lectin-I (MAL-I) is well-known for its preference for glycans terminating in Siaα2–3Galβ1–4GlcNAc. nih.gov Glycan array analyses consistently show strong binding of MAL-I to this epitope. nih.gov
Interestingly, glycan array studies have also revealed nuances in binding that would be difficult to discern using other methods. For example, the context in which the 3'-sialyllactosamine structure is presented can significantly influence binding affinity. Factors such as the underlying glycan core structure and the presence of other modifications on the same or adjacent branches of a complex N-glycan can modulate the binding of a GBP. escholarship.org
A variation of the traditional glycan microarray is the cell-based glycan array. researchgate.netnih.gov This innovative approach uses engineered cells with specific cell-surface glycan structures. researchgate.netbiocompare.com For example, Chinese hamster ovary (CHO) cell mutants with a simplified and relatively uniform glycan profile can be used as a scaffold. researchgate.netnih.gov Glycosyltransferases can then be used to enzymatically install specific monosaccharides, like sialic acid, onto the cell-surface glycans, creating a more biologically relevant presentation of the glycan ligand. researchgate.netbohrium.com This method has been successfully employed to identify high-affinity ligands for Siglec-15, a sialic acid-binding lectin. researchgate.netnih.gov
The data generated from glycan arrays are typically presented as a heatmap or a table of relative fluorescence units (RFU), indicating the strength of the binding interaction. This quantitative data allows for the ranking of binding affinities of a GBP to a wide range of glycans.
Table 1: Representative Glycan Array Binding Data for Lectins Recognizing α2,3-Sialylated Structures
| Glycan Structure | Lectin | Relative Binding Affinity |
| Siaα2-3Galβ1-4GlcNAc (3'-Sialyllactosamine) | Maackia amurensis lectin-I (MAL-I) | High |
| Siaα2-6Galβ1-4GlcNAc (6'-Sialyllactosamine) | Maackia amurensis lectin-I (MAL-I) | Low/Negligible |
| Siaα2-3Galβ1-3GalNAc | Maackia amurensis lectin-I (MAL-I) | Moderate |
| Galβ1-4GlcNAc (N-Acetyllactosamine) | Maackia amurensis lectin-I (MAL-I) | Negligible |
| Siaα2-6Galβ1-4GlcNAc (6'-Sialyllactosamine) | Sambucus nigra agglutinin (SNA) | High |
| Siaα2-3Galβ1-4GlcNAc (3'-Sialyllactosamine) | Sambucus nigra agglutinin (SNA) | Low/Negligible |
This table is a generalized representation based on the known specificities of these lectins. Actual binding values can vary depending on the specific array platform and experimental conditions.
Table 2: Investigating Fine Specificity of Glycan-Binding Proteins Using Asymmetric N-Glycan Arrays
| N-Glycan Structure | Maackia amurensis lectin-I (MAL-I) Binding |
| Asymmetric biantennary N-glycan with a terminal Gal on the α1,6-branch | Weak Binding Observed escholarship.org |
| Asymmetric biantennary N-glycan with a terminal Gal on other branches | No Significant Binding escholarship.org |
| Asymmetric biantennary N-glycan with α2,3-sialylation on the same branch as an α1,3-Fucose | Reduced binding of Fucose-binding lectin AAL escholarship.org |
This table illustrates how glycan arrays with complex, asymmetric structures can reveal detailed binding preferences beyond the terminal epitope. escholarship.org
Structural Insights and Conformational Dynamics of 3 B Sialyl N Acetyllactosamine
Characterization of Glycosidic Linkage Stereochemistry and Regiochemistry
The specific structure and biological function of 3'-b-Sialyl-N-acetyllactosamine are defined by the precise arrangement of its constituent monosaccharides and the nature of the glycosidic bonds that connect them. This trisaccharide consists of three units: a terminal N-acetylneuraminic acid (Neu5Ac, a type of sialic acid), a galactose (Gal) residue, and an N-acetylglucosamine (GlcNAc) residue.
The regiochemistry and stereochemistry of the linkages are critical. In 3'-b-Sialyl-N-acetyllactosamine, the sialic acid is linked from its C2 position to the C3 hydroxyl group of the galactose residue, forming an α(2→3) glycosidic bond. The galactose, in turn, is linked from its anomeric carbon (C1) to the C4 hydroxyl group of the N-acetylglucosamine residue, creating a β(1→4) linkage. The full IUPAC name, 5-acetamido-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosylonic acid-(2->3)-beta-D-galacto-hexopyranosyl-(1->4)-1-acetamido-1-deoxy-D-gluco-hexopyranose, precisely describes this connectivity. nih.gov
Table 1: Glycosidic Linkages in 3'-b-Sialyl-N-acetyllactosamine
| Linkage | Connected Residues | Stereochemistry | Regiochemistry | Catalyzing Enzyme Family |
|---|---|---|---|---|
| Sialyl | Neu5Ac to Galactose | α | 2 → 3 | ST3Gal Sialyltransferases |
Conformational Analysis in Solution and upon Molecular Recognition
Conformational analysis has been performed using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational energy calculations. nih.gov Techniques like two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy can detect through-space interactions between protons on adjacent sugar residues. The presence and intensity of these NOE signals provide crucial distance constraints that help define the three-dimensional arrangement of the molecule. nih.gov
For the NeuAc-α(2→3)-Gal linkage, energy calculations and NOE data suggest that the molecule does not adopt a single, rigid conformation. Instead, it likely exists as a distribution over two or three low-energy preferred conformations. nih.gov The β(1→4) linkage between galactose and N-acetylglucosamine is generally found to have a single, more defined conformation. nih.gov
Upon molecular recognition, the conformation of 3'-b-Sialyl-N-acetyllactosamine can be influenced by its binding partner. NMR studies involving the interaction of 3'-sialyllactose (B164678) with the polysialyltransferase domain (PSTD) have shown chemical shift perturbations in the protein upon binding. nih.gov These changes indicate a direct interaction and imply that the glycan may adopt a more specific, bound conformation within the protein's binding pocket, which is essential for its inhibitory activity against processes like polysialylation. nih.gov
Table 2: Example ¹H and ¹³C NMR Chemical Shifts for 3'-Sialyllactose Sodium Salt in D₂O
| Atom ID | Value (ppm) |
|---|---|
| ¹³C Shifts | |
| Neu5Ac C2 | 177.7405 |
| Neu5Ac C3 | 42.3397 |
| Gal C1 | 105.3368 |
| Gal C3 | 80.9578 |
| GlcNAc C1 | 98.5077 |
| GlcNAc C4 | 77.9011 |
| ¹H Shifts | |
| Neu5Ac H3eq | 2.7485 |
| Neu5Ac H3ax | 1.7964 |
| Gal H1 | 4.5245 |
| GlcNAc H1 | 4.6556 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001329 for 3'-Sialyllactose, a closely related compound. bmrb.io Conditions: 298K, pH 7.4. bmrb.io These shifts are fundamental for detailed structural and conformational analysis.
Influence of Sialylation on Glycan Branching and Poly-N-acetyllactosamine Extension
Typically, sialylation is considered a "capping" modification. The addition of a sialic acid residue to a terminal galactose often prevents further elongation of that particular glycan branch. nih.gov For instance, the activity of N-acetylglucosaminyltransferase V (GlcNAcT-V), an enzyme that adds a GlcNAc residue to create a β1,6 branch necessary for poly-LacNAc extension, can be blocked by prior sialylation of the substrate. nih.gov This suggests that the timing and activity of sialyltransferases relative to other glycosyltransferases in the Golgi apparatus are crucial in determining the final glycan structure.
However, the relationship is complex. Research has revealed unanticipated effects where deficiencies in sialic acid biosynthesis lead to increased N-linked glycan branching and the formation of extended poly-N-acetyllactosamine chains. nih.gov This suggests a feedback mechanism where the cell compensates for low sialylation by altering other aspects of glycan synthesis, potentially by affecting the levels of key metabolite precursors like UDP-GlcNAc. nih.gov This altered glycan structure, with more exposed galactose residues on elongated poly-LacNAc chains, can significantly change how cells interact with their environment, for example by enhancing binding to galectins. nih.gov
Furthermore, while sialylation is typically a terminal event, some enzymes can add sialic acids to internal galactose residues within a poly-LacNAc chain, creating multi-sialylated structures. nih.govresearchgate.net This demonstrates that sialylation does not exclusively function to terminate chain elongation but can also modify the backbone of the glycan, adding another layer of structural diversity and potential for biological recognition. nih.govresearchgate.net
Table 3: Key Enzymes and Their Role in Glycan Branching and Extension
| Enzyme | Function | Impact on Poly-LacNAc Extension |
|---|---|---|
| GlcNAcT-V | Adds a β1,6-linked GlcNAc, initiating a key branch for extension. | Promotes poly-LacNAc extension. nih.gov |
| GlcNAcT-III | Adds a "bisecting" GlcNAc to the core mannose. | Prevents further branching and subsequent poly-LacNAc extension. nih.gov |
| ST3Gal/ST6Gal | Adds terminal α2,3- or α2,6-linked sialic acids. | Generally terminates chain elongation ("capping"). nih.gov |
| Pd2,6ST | An α2-6 sialyltransferase from Photobacterium damsela. | Can sialylate internal galactose residues within poly-LacNAc chains. nih.govresearchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Enzymatic and Chemoenzymatic Synthesis Technologies
The synthesis of complex oligosaccharides like 3'-SLN has historically been a significant challenge. However, recent innovations in enzymatic and chemoenzymatic methods are paving the way for more efficient and scalable production, which is crucial for advancing research.
One promising approach involves the use of engineered enzymes and multi-enzyme cascade systems. nih.gov For instance, a one-pot biosynthesis of 3'-sialyllactose (B164678), a related compound, has been achieved using engineered Escherichia coli to co-express the necessary enzymes. nih.gov This multi-enzyme cascade approach, which can be adapted for 3'-SLN, offers high yields and avoids the need for costly and complex chemical protection and deprotection steps. nih.gov Researchers are also exploring the use of trans-sialidases and β-galactosidases in sequential reactions to achieve regioselective synthesis, representing a significant step towards the complete and efficient synthesis of biologically important oligosaccharides without relying on traditional glycosyltransferases and nucleotide sugars. nih.gov
Chemoenzymatic strategies combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govnih.govacs.org This hybrid approach allows for the creation of novel 3'-SLN derivatives and glycoconjugates that are difficult to produce through purely chemical or enzymatic means. nih.govbiosynth.com For example, a chemoenzymatic approach has been successfully employed to synthesize a sialylated diantennary N-glycan linked to asparagine, a structure where 3'-SLN is a key component. nih.gov These methods often involve the chemical synthesis of a core glycan structure, followed by enzymatic elongation and modification with sialic acid using specific sialyltransferases. nih.gov
| Synthesis Technology | Description | Key Advantages | Relevant Enzymes |
| Multi-Enzyme Cascade | A one-pot reaction using multiple enzymes expressed in a microbial host to build the oligosaccharide sequentially. nih.gov | High yield, cost-effective, environmentally friendly. nih.gov | Sialyltransferases, β-galactosidases, CMP-sialic acid synthetase. nih.gov |
| Sequential Transglycosylation | The use of different enzymes in a stepwise manner to add monosaccharide units with high regioselectivity. nih.gov | High regioselectivity, avoids use of NDP sugars. nih.gov | Trans-sialidase, β-galactosidase. nih.gov |
| Chemoenzymatic Synthesis | A hybrid approach combining chemical synthesis of a scaffold with enzymatic modification to add specific sugar moieties. nih.govnih.gov | Allows for the creation of complex and modified glycans. nih.govacs.org | Sialyltransferases, Galactosyltransferases. nih.gov |
Elucidation of Unexplored Biological Pathways and Recognition Events
While the role of 3'-SLN in some biological processes is well-established, many of its functions and interactions remain to be discovered. Future research will likely focus on uncovering its involvement in less-characterized pathways and its recognition by a wider array of glycan-binding proteins (lectins).
The interaction of 3'-SLN with various lectins, such as galectins, is a key area of investigation. nih.gov Studies have shown that different galectins exhibit differential recognition of sialylated glycans. For example, Galectin-1 can bind to α2-3-sialylated LacNAc, whereas Galectin-2 binding is significantly inhibited by sialylation. nih.gov Understanding these specificities is crucial for deciphering the functional consequences of 3'-SLN expression on the cell surface.
Furthermore, the role of 3'-SLN and its derivatives as receptors for pathogens is an area of ongoing research. For instance, certain strains of uropathogenic Escherichia coli have been found to bind specifically to sialyl(α2-3)galactosides. hmdb.ca The detailed structural analysis of these interactions, often through glycan microarray analysis and crystallography, can provide insights for the development of anti-adhesion therapies. The recognition of sialylated poly-N-acetyllactosamine chains by influenza A virus hemagglutinins also highlights the importance of the entire glycan context, not just the terminal 3'-SLN motif. nih.gov
| Biological Process | Interacting Molecule/Pathogen | Significance |
| Immune Regulation | Galectins (e.g., Galectin-1, Galectin-3) nih.gov | Modulation of immune cell signaling and apoptosis. nih.gov |
| Pathogen Adhesion | Helicobacter pylori, Toxoplasma gondii | Serves as a receptor for pathogen attachment to host cells. |
| Viral Recognition | Influenza A Virus Hemagglutinin nih.gov | The context of the entire glycan chain influences viral binding specificity. nih.gov |
| Cancer Biology | Natural Killer (NK) Cells nih.gov | N-acetyllactosamine extension on complex N-glycans can be a mechanism for cancer cells to evade NK cell lysis. nih.gov |
Integration into Systems Glycobiology and Glycoproteomics for Holistic Understanding
To gain a comprehensive understanding of 3'-SLN's roles, it is essential to study it within the broader context of the entire glycome and proteome. Systems glycobiology and glycoproteomics are emerging fields that aim to provide a holistic view of glycan function.
Glycoproteomics, which focuses on the site-specific analysis of glycosylation on proteins, is becoming increasingly powerful. nih.gov Advanced mass spectrometry-based methods, such as Glyco-RIDGE, are being developed to identify and quantify glycopeptides from complex biological samples. nih.gov These techniques can reveal which specific proteins are modified with 3'-SLN-containing glycans and how this glycosylation changes in different physiological or pathological states. For example, such analyses have identified that proteins carrying poly-N-acetyllactosamine, a structure often capped with 3'-SLN, are involved in signal transduction, cell adhesion, and receptor activity. nih.gov
| Research Area | Key Technologies | Insights Gained |
| Glycoproteomics | Mass Spectrometry (e.g., Glyco-RIDGE) nih.gov | Identification of specific proteins carrying 3'-SLN and the sites of glycosylation. nih.gov |
| Systems Glycobiology | Integrated 'Omics' (Genomics, Transcriptomics, Proteomics, Glycomics) | Understanding the regulatory networks controlling 3'-SLN expression and its functional consequences at a systems level. |
| Glycan Microarrays | High-throughput screening of glycan-protein interactions. nih.govnih.gov | Characterization of the binding specificities of lectins and pathogens for 3'-SLN and related glycans. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
